1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
This compound features a 4,5-dihydroimidazole core substituted with a (3-chlorophenyl)methyl sulfanyl group at position 2 and a propan-1-one moiety at position 1. The sulfanyl group may confer redox activity, while the chlorophenyl substituent enhances lipophilicity, influencing membrane permeability and target engagement .
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-12(17)16-7-6-15-13(16)18-9-10-4-3-5-11(14)8-10/h3-5,8H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVUCCPLSOFCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the chlorophenyl derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. These compounds have been evaluated against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Enzyme inhibition is a critical mechanism in drug development, particularly for targeting metabolic pathways involved in diseases such as cancer and inflammation. Initial studies suggest that this compound may inhibit specific enzymes involved in these pathways, although detailed mechanisms remain to be elucidated .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step reactions that can be optimized for yield and purity using modern synthetic techniques. Variations in the synthesis can lead to different derivatives, each with distinct biological activities. For example:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Similar core with different substituents | Anticancer activity |
| 2-{[(phenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Lacks chlorine substitution | Potentially different reactivity patterns |
| 2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | Contains a nitro group | Enhanced reactivity due to electron-withdrawing effects |
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
- Breast Cancer Treatment : A study highlighted the synthesis of imidazole derivatives that exhibited potent antiproliferative activity against breast cancer cell lines, with some compounds showing IC50 values in nanomolar ranges .
- Targeting Tubulin : Research demonstrated that certain imidazole-based compounds could effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Inflammatory Models : Experimental models have shown that imidazole derivatives can reduce inflammation markers in vivo, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Imidazoline and Sulfanyl-Containing Derivatives
The compound shares structural motifs with several pharmacologically active agents:
Key Insights :
- The sulfanyl group in the target compound may mimic redox-sensitive moieties in indole analogues (e.g., 2-indol-3-yl derivatives), which modulate Keap1/Nrf2 signaling by generating reactive oxygen species (ROS) . However, the absence of an indole scaffold may limit direct overlap in mechanism.
Functional Analogues: Redox-Active Compounds
The sulfanyl group’s role in redox signaling is highlighted in indole-mediated GCLC induction (). Compounds with sulfanyl or thioether groups often act as prooxidants, oxidizing Keap1 cysteine residues to activate Nrf2-dependent antioxidant responses. A comparison of redox parameters is speculative but structurally informed:
Mechanistic Implications :
- The target compound’s sulfanyl group may enable Keap1 thiol modification, akin to indole analogues, but its dihydroimidazole core could sterically hinder interactions with Keap1’s binding pocket .
- Unlike Montelukast, which uses sulfanyl for covalent linkage in a stable drug-receptor complex, the target compound’s sulfanyl group may participate in transient redox reactions .
Pharmacokinetic Considerations
- Solubility : The propan-1-one group may enhance water solubility compared to fully lipophilic indole derivatives, though the chlorophenyl group counteracts this effect.
- Metabolic Stability : Partial saturation of the imidazole ring could reduce susceptibility to oxidative metabolism compared to aromatic heterocycles in Montelukast .
Biological Activity
The compound 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN2OS
- Molecular Weight : 346.86 g/mol
The compound features a chlorophenyl group, a sulfanyl linkage, and an imidazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | High |
| Compound C | Candida albicans | Low |
Anticancer Potential
The imidazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/AKT/mTOR pathway.
Case Study:
In a study involving similar imidazole derivatives, researchers observed that these compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within target organisms.
- Cell Signaling Interference : It can disrupt cell signaling pathways critical for cell proliferation and survival.
Research Findings
Recent studies have focused on synthesizing variations of this compound to enhance its biological activity. For example, modifications to the sulfanyl group or the addition of different substituents on the phenyl ring have been shown to improve antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Nucleophilic Substitution Reactions : These reactions introduce the chlorophenylmethylsulfanyl group into the structure.
- Optimization for Yield and Purity : Industrial methods focus on maximizing yield while ensuring high purity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
